

Isosakuranin (CAS Number: 491-69-0): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isosakuranin*

Cat. No.: *B1589891*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranin, a flavanone glycoside with the CAS number 491-69-0, is a natural product found in various plant species, notably in the fruits of *Paliurus ramosissimus* and in *Citrus* species.^{[1][2]} This technical guide provides an in-depth overview of **Isosakuranin**, encompassing its physicochemical properties, significant biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, isolation, and analysis, as well as for key biological assays, are presented to facilitate further research and drug development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by **Isosakuranin** are visualized using Graphviz diagrams to provide a clear understanding of its molecular interactions.

Physicochemical Properties

Isosakuranin is a glycoside of isosakuranetin. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	491-69-0	[1]
Molecular Formula	C22H24O10	[1]
Molar Mass	448.42 g/mol	[1]
IUPAC Name	(2S)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one	[1]
Appearance	Powder	[1]
Melting Point	190 °C	[1]
Boiling Point (Predicted)	768.0 ± 60.0 °C	[1]
Density (Predicted)	1.507 ± 0.06 g/cm ³	[1]
pKa (Predicted)	7.17 ± 0.40	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2]
Storage Condition	2-8°C	[1]

Biological Activities and Mechanisms of Action

Isosakuranin and its aglycone, isosakuranetin, have demonstrated a wide range of biological activities, positioning them as promising candidates for therapeutic development.

Anti-inflammatory Activity

Isosakuranin exhibits significant anti-inflammatory properties. Its aglycone, isosakuranetin, has been shown to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is attributed to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, **isosakuranin** can downregulate the expression of pro-inflammatory mediators.

Antioxidant Activity

A key aspect of **isosakuranin**'s therapeutic potential lies in its antioxidant properties. It can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of **isosakuranin** is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anticancer Activity

Isosakuranin has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The proposed mechanisms for its anticancer activity include the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways crucial for cancer cell survival and growth.

Neuroprotective Effects

Isosakuranin and its aglycone possess neuroprotective properties. They have been shown to protect neuronal cells, such as PC12 cells, from oxidative stress-induced damage. The neuroprotective mechanism involves the reduction of reactive oxygen species (ROS) production and the modulation of signaling pathways involved in neuronal cell survival and apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of **isosakuranin** and its aglycone, isosakuranetin.

Table 1: Anti-inflammatory Activity of Isosakuranetin

Cell Line	Assay	IC50 Value	Reference
RAW264.7	PGE2 production inhibition	> 50 μ M	

Table 2: Antioxidant Activity of **Isosakuranin** and Related Flavonoids

Compound	Assay	IC50 Value	Reference
Isosakuranin	DPPH radical scavenging	Data not available	
Isosakuranetin	DPPH radical scavenging	Data not available	
Quercetin	DPPH radical scavenging	~5 µg/mL	
Ascorbic Acid (Standard)	DPPH radical scavenging	~5 µg/mL	

Table 3: Anticancer Activity of **Isosakuranin** and Related Flavonoids

Compound	Cell Line	Assay	IC50 Value	Reference
Isosakuranin	MCF-7	MTT Assay	Data not available	
Isosakuranetin	Various cancer cell lines	Various assays	Data not available	
Doxorubicin (Standard)	MCF-7	MTT Assay	~1 µM	

Experimental Protocols

Extraction and Isolation of **Isosakuranin** from *Paliurus ramosissimus*

Objective: To extract and isolate **isosakuranin** from the dried fruits of *Paliurus ramosissimus*.

Materials:

- Dried and powdered fruits of *Paliurus ramosissimus*

- Methanol (analytical grade)
- Silica gel for column chromatography (100-200 mesh)
- Sephadex LH-20
- Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction:
 1. Macerate the powdered fruits of *Paliurus ramosissimus* with methanol at room temperature for 72 hours.
 2. Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Fractionation:
 1. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
 2. Concentrate each fraction to dryness.
- Column Chromatography:
 1. Subject the ethyl acetate fraction to silica gel column chromatography.
 2. Elute the column with a gradient of chloroform-methanol or n-hexane-ethyl acetate.
 3. Collect the fractions and monitor by Thin Layer Chromatography (TLC).
- Purification:

1. Combine the fractions containing **isosakuranin** (as identified by TLC comparison with a standard).
 2. Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
 3. Recrystallize the purified compound to obtain pure **isosakuranin**.
- Structure Elucidation:
 1. Confirm the structure of the isolated compound using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry.

DPPH Radical Scavenging Assay

Objective: To determine the antioxidant activity of **isosakuranin**.

Materials:

- **Isosakuranin**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (analytical grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 1. Prepare a stock solution of DPPH (0.1 mM) in methanol.
 2. Prepare a series of dilutions of **isosakuranin** and ascorbic acid in methanol.

- Assay:
 1. In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
 2. For the blank, use 100 µL of methanol instead of the sample.
 3. Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 1. Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 1. Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$
 2. Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).

MTT Assay for Anticancer Activity

Objective: To evaluate the cytotoxic effect of **isosakuranin** on MCF-7 breast cancer cells.

Materials:

- MCF-7 cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- **Isosakuranin** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

- 96-well plate
- CO2 incubator
- Microplate reader

Procedure:

- Cell Seeding:
 1. Seed MCF-7 cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treatment:
 1. Treat the cells with various concentrations of **isosakuranin** for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition:
 1. After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization:
 1. Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement:
 1. Measure the absorbance at 570 nm using a microplate reader.
- Calculation:
 1. Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotection Assay in PC12 Cells

Objective: To assess the neuroprotective effect of **isosakuranin** against oxidative stress in PC12 cells.

Materials:

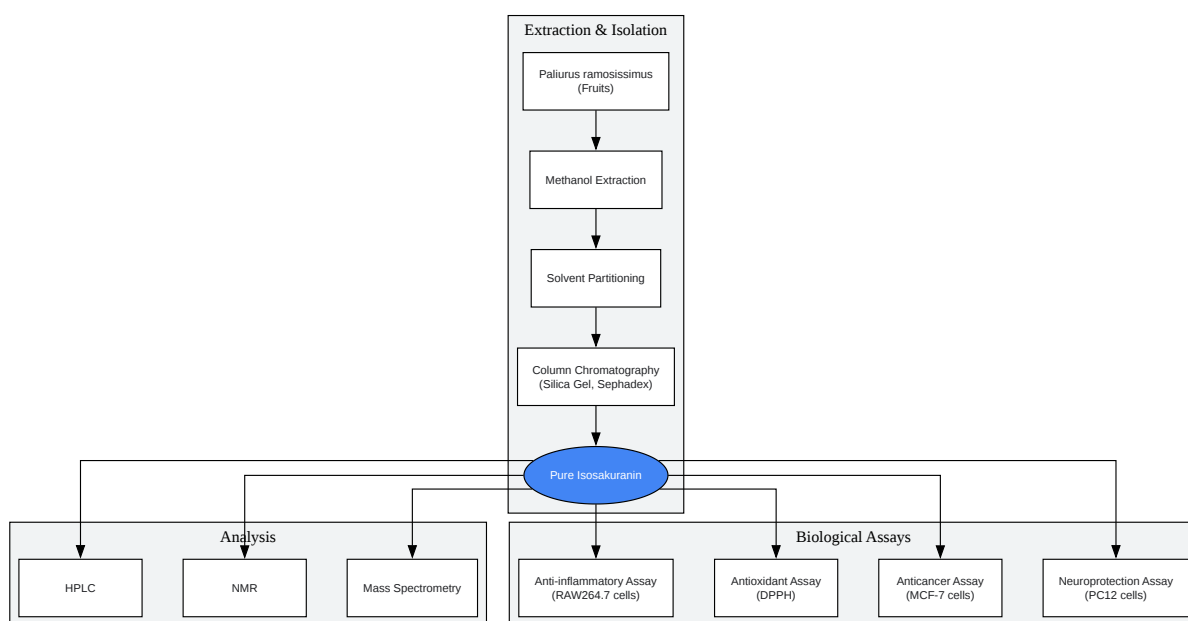
- PC12 cells
- RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum
- **Isosakuranin**
- Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
- MTT solution
- 96-well plate
- CO2 incubator
- Microplate reader

Procedure:

- Cell Seeding and Differentiation (Optional):
 1. Seed PC12 cells in a 96-well plate. For some experiments, cells can be differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
- Pre-treatment:
 1. Pre-treat the cells with different concentrations of **isosakuranin** for a specified period (e.g., 24 hours).
- Induction of Oxidative Stress:
 1. Expose the cells to H₂O₂ or 6-OHDA for a designated time to induce cell death.
- Cell Viability Assessment:

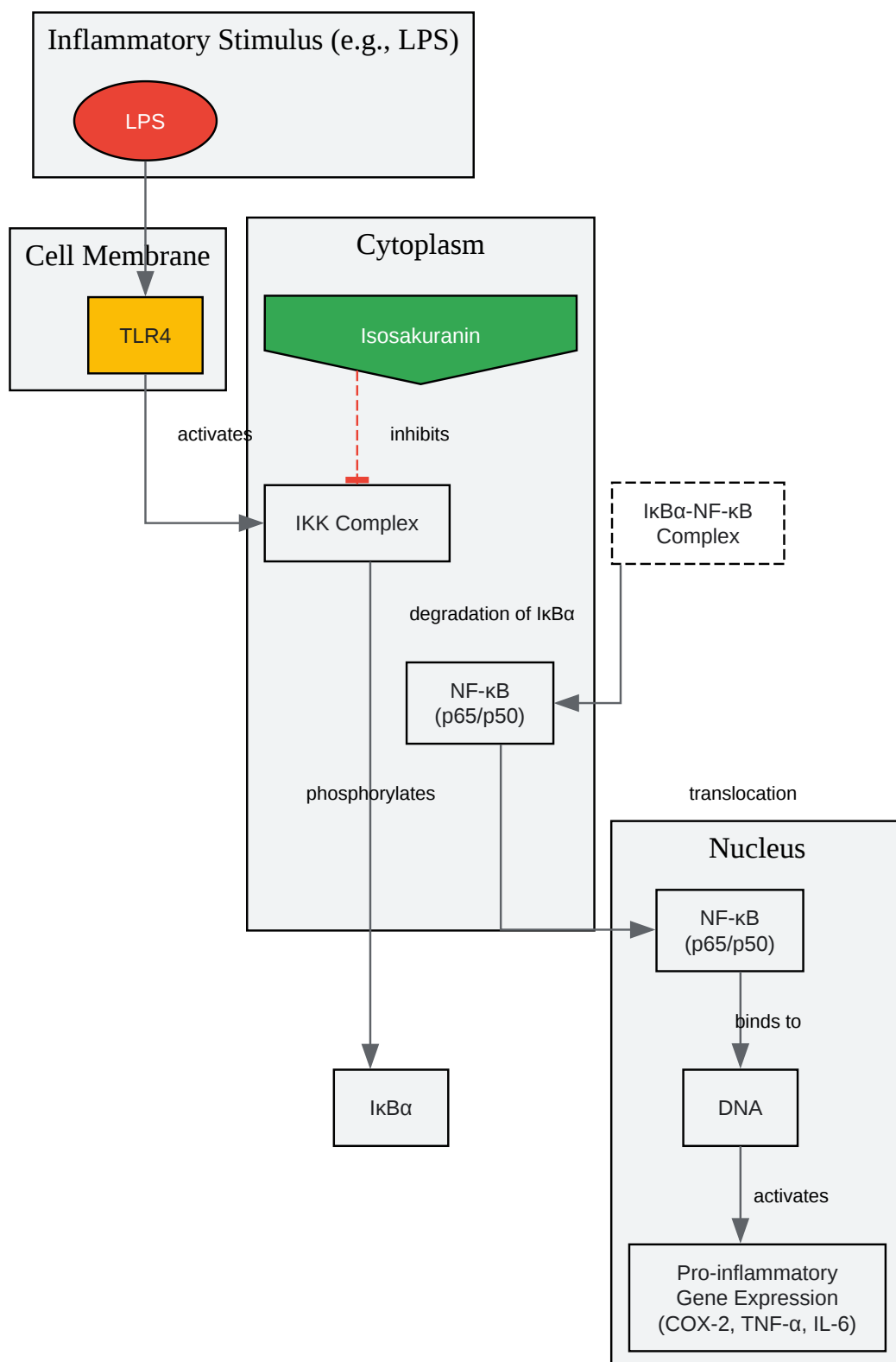
1. Perform an MTT assay as described in the anticancer activity protocol to determine cell viability.
- Calculation:
 1. Calculate the percentage of cell viability relative to the control group (cells not exposed to the neurotoxin).

Signaling Pathway and Experimental Workflow Diagrams



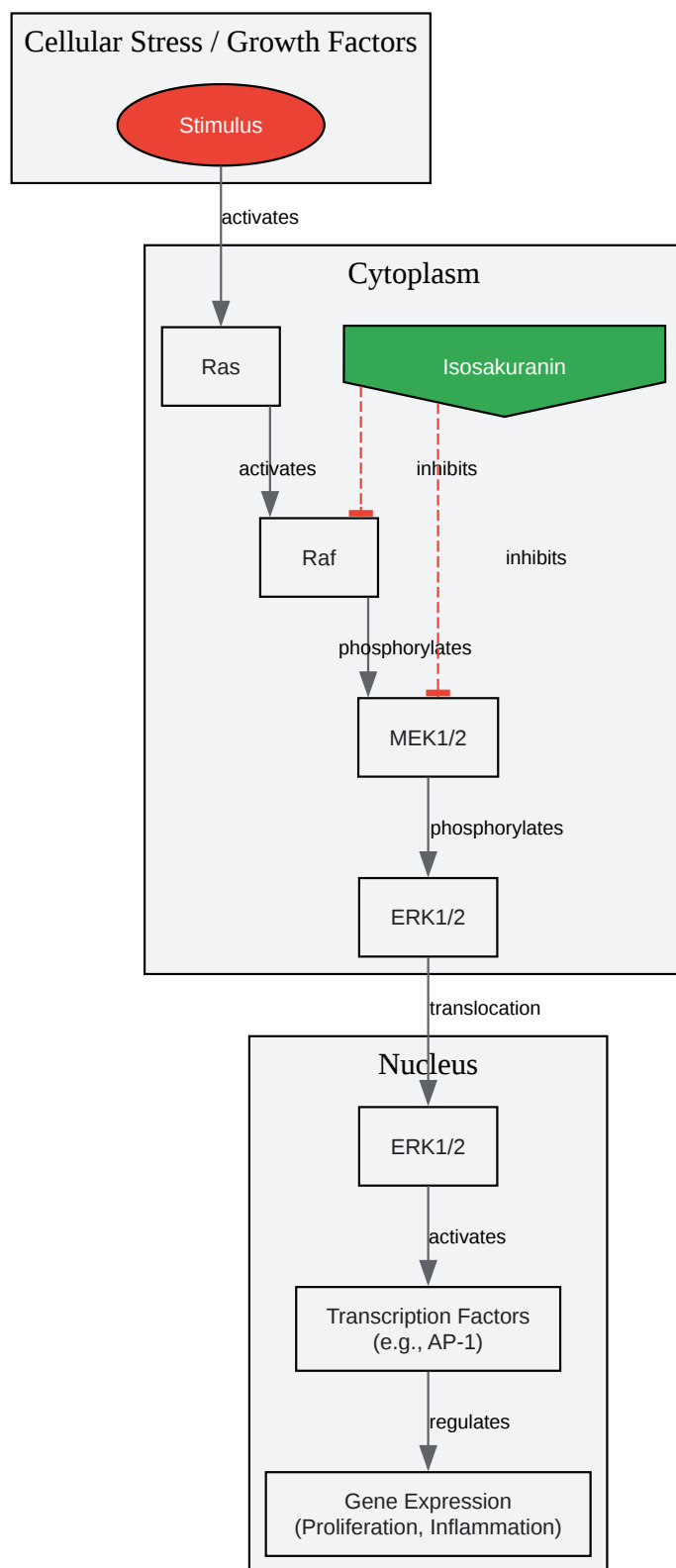
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Caption: Experimental workflow for **Isosakuranin** research.



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Caption: **Isosakuranin**'s inhibition of the NF-κB signaling pathway.



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Caption: **Isosakuranin**'s modulation of the MAPK/ERK signaling pathway.

Conclusion

Isosakuranin (CAS 491-69-0) is a promising natural flavonoid with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides a comprehensive resource for researchers, summarizing its key properties, presenting quantitative data, and offering detailed experimental protocols. The elucidation of its mechanisms of action, particularly its modulation of the NF- κ B and MAPK signaling pathways, provides a strong foundation for its further investigation as a potential therapeutic agent. Future studies should focus on in-depth in vivo efficacy and safety profiling to translate the promising in vitro findings into clinical applications.

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